molecular formula C13H16BClO4 B2916833 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377606-42-1

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B2916833
CAS RN: 2377606-42-1
M. Wt: 282.53
InChI Key: XLOCLHOUEODTBY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , also known as Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C12H17BO2Cl . It is commonly used as an intermediate in pharmaceutical and chemical synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the reaction between 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (also known as Tetramethylethylene chlorophosphite ) and benzoic acid . The reaction proceeds under specific conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid moiety attached to a boron-containing heterocycle. The chlorine atom and the boron atom are strategically positioned within the molecule. The three-dimensional arrangement and bond angles play a crucial role in its reactivity and properties .


Chemical Reactions Analysis

These reactions involve the substitution or coupling of functional groups, and the compound serves as a ligand or reagent in these processes .

Mechanism of Action

Safety and Hazards

As with any chemical compound, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information, including handling, storage, and disposal guidelines. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are necessary when working with this compound .

Future Directions

Research on the applications of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to evolve. Future studies may explore its use in novel synthetic methodologies, catalysis, and drug discovery. Researchers should investigate its potential in various fields and optimize its properties for specific applications .

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCLHOUEODTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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